2,3-dimethyl-N-(3-methylbutan-2-yl)aniline
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Overview
Description
2,3-dimethyl-N-(3-methylbutan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-(3-methylbutan-2-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced hydroamination techniques. These methods are designed to ensure high yield and purity, making the compound suitable for large-scale applications in medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .
Scientific Research Applications
2,3-dimethyl-N-(3-methylbutan-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of drug candidates, particularly those containing hindered amine motifs.
Industry: Applied in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 2,3-dimethyl-N-(3-methylbutan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hindered amine structure allows it to interact with enzymes and receptors in a unique manner, influencing biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- N-(4-(tert-butylamino)phenyl)acetamide
- 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
Uniqueness
2,3-dimethyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of drug candidates and other complex organic molecules .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2,3-dimethyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-9(2)12(5)14-13-8-6-7-10(3)11(13)4/h6-9,12,14H,1-5H3 |
InChI Key |
RHNXIMJGILVYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(C)C(C)C)C |
Origin of Product |
United States |
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